2-Ethyladamantane

Übersicht

Beschreibung

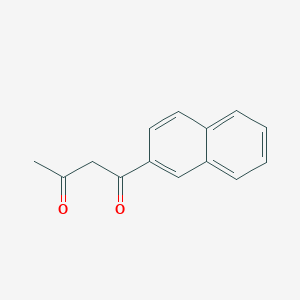

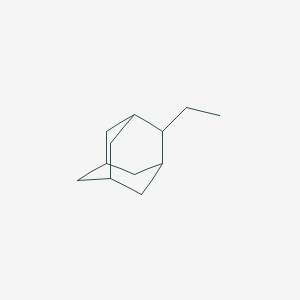

2-Ethyladamantane is a chemical compound with the molecular formula C12H20 and a molecular weight of 164.29 . It is primarily used for research and development purposes and is not recommended for medicinal or household use .

Synthesis Analysis

The synthesis of substituted adamantanes, such as 2-Ethyladamantane, is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, ethyl 2-adamantylidenecyanoacetate can be produced in quantitative yield by a reaction between adamantanone and ethyl cyanoacetate with a VO(acac)2 catalyst .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in various fields due to their unique structural, biological, and stimulus-responsive properties . The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical And Chemical Properties Analysis

2-Ethyladamantane has a molecular weight of 164.29 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions : Alford et al. (1972) investigated the Koch–Haaf carboxylation of 2-methyladamantan-2-ol and 2-(1-adamantyl)ethanol. They found that different conditions lead to various products including 3-ethyladamantane-1-carboxylic acid, providing insights into the stereochemical inhibition of intramolecular 1,2-hydride shifts and dilution-controlled intermolecular hydride shifts in adamantyl cations (Alford, Cuddy, Grant, & Mckervey, 1972).

Catalysis and Hydrocarbon Rearrangement : Honna, Ichikawa, and Iida (1986) studied the ethylation of adamantane (AdH) over solid acid catalysts, leading to the formation of 1-ethyladamantane (Et-Ad) and its rearrangement into 1,3-dimethyladamantane (DMA). This study contributes to understanding the catalytic activity in the rearrangement of saturated tricyclic hydrocarbons (Honna, Ichikawa, & Iida, 1986).

Organometallic Chemistry : Wrackmeyer et al. (2003) explored the reactivity of 1-boraadamantane and 2-ethyl-1-boraadamantane with bis(trialkylstannyl)ethynes, leading to the formation of dynamic 4-methylene-3-borahomoadamantane derivatives. This research provides insights into the organoboration reactions involving adamantane derivatives (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).

Pharmaceutical Research and Viral Inhibition : Danilenko et al. (1976) showed that adamantylamines, including derivatives of 2-ethyladamantane, have antiviral properties. Their research highlighted the influence of structural modifications on the antiviral activity of adamantane derivatives, particularly against influenza viruses (Danilenko, Votyakov, Andreeva, Boreko, Denisova, Shashikhina, Timofeeva, Dikolenko, & Utochka, 1976).

Proteomics and Analytical Chemistry : Alban et al. (2003) developed a novel experimental design for two-dimensional gel electrophoresis, which may have implications for studying the protein interactions of 2-ethyladamantane in biological systems. Their work enhances the accuracy and reliability of protein quantification in comparative proteomic studies (Alban, David, Bjorkesten, Andersson, Sloge, Lewis, & Currie, 2003).

Influenza Prophylaxis : Galbraith, Oxford, Schild, and Watson (1969) examined the prophylactic effect of 1-adamantanamine hydrochloride, a compound related to 2-ethyladamantane, during an influenza epidemic. Their study contributes to the understanding of adamantane derivatives' role in influenza prevention (Galbraith, Oxford, Schild, & Watson, 1969).

Safety And Hazards

The safety data sheet for 2-Ethyladamantane suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and all sources of ignition should be removed .

Zukünftige Richtungen

The future directions in the study and application of 2-Ethyladamantane and similar compounds could involve the development of novel methods for their preparation, and to the polymerization reactions . Furthermore, the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations could be explored .

Eigenschaften

IUPAC Name |

2-ethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWCKFOFPPVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3CC(C2)CC1C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162739 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyladamantane | |

CAS RN |

14451-87-7 | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.